![molecular formula C15H15NO4 B13886233 2-hydroxy-4-methoxy-N-(2-methoxyphenyl)benzamide](/img/structure/B13886233.png)
2-hydroxy-4-methoxy-N-(2-methoxyphenyl)benzamide
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Overview
Description
2-Hydroxy-4-methoxy-N-(2-methoxyphenyl)benzamide is an organic compound with the molecular formula C15H15NO4 It is a benzamide derivative, characterized by the presence of hydroxyl and methoxy groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-4-methoxy-N-(2-methoxyphenyl)benzamide typically involves the condensation of 2-hydroxy-4-methoxybenzoic acid with 2-methoxyaniline. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with the amine to yield the desired benzamide .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as Lewis acids can enhance the reaction rate and yield. Ultrasonic irradiation has also been employed to improve the efficiency of the condensation reaction .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-methoxy-N-(2-methoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 2-hydroxy-4-methoxybenzophenone.
Reduction: Formation of 2-hydroxy-4-methoxy-N-(2-aminophenyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-4-methoxy-N-(2-methoxyphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-hydroxy-4-methoxy-N-(2-methoxyphenyl)benzamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-N-(2-methoxyphenyl)benzamide
- 2-Hydroxy-N-(4-methoxyphenyl)benzamide
- 4-Hydroxy-N-(2-methylphenyl)benzamide
- 2-Hydroxy-4-methoxybenzophenone
Uniqueness
2-Hydroxy-4-methoxy-N-(2-methoxyphenyl)benzamide is unique due to the specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical properties and biological activities.
Properties
Molecular Formula |
C15H15NO4 |
---|---|
Molecular Weight |
273.28 g/mol |
IUPAC Name |
2-hydroxy-4-methoxy-N-(2-methoxyphenyl)benzamide |
InChI |
InChI=1S/C15H15NO4/c1-19-10-7-8-11(13(17)9-10)15(18)16-12-5-3-4-6-14(12)20-2/h3-9,17H,1-2H3,(H,16,18) |
InChI Key |
TWSCPCATKBOMSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2OC)O |
Origin of Product |
United States |
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